

Application Notes and Protocols for D-G23 in a Mouse Xenograft Model

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Compound of Interest

Compound Name: D-G23

Cat. No.: B13336870

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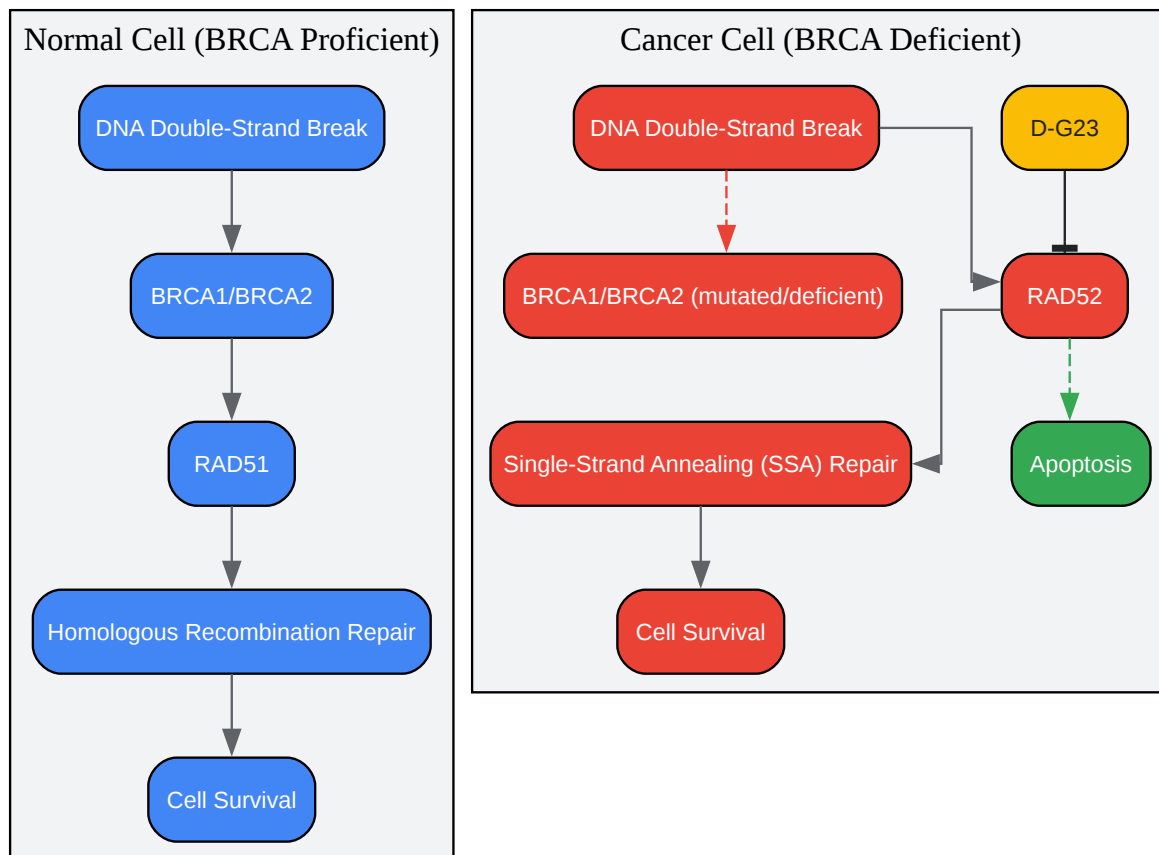
Introduction

D-G23 is a selective small molecule inhibitor of RAD52, a key protein in the homologous recombination (HR) DNA repair pathway.[1] In cells with deficiencies in BRCA1 or BRCA2, the inhibition of RAD52-mediated DNA repair can lead to synthetic lethality, making **D-G23** a promising therapeutic candidate for cancers harboring these mutations.[1] These application notes provide a detailed protocol for evaluating the in vivo efficacy of **D-G23** in a mouse xenograft model of BRCA-deficient cancer.

The protocol outlines the necessary steps for cell line selection, tumor implantation, **D-G23** administration, and endpoint analysis. Additionally, representative data and visualizations are provided to guide researchers in their experimental design and interpretation of results.

Mechanism of Action of D-G23

D-G23 functions by disrupting the single-strand annealing (SSA) and D-loop formation activities of RAD52.[2] In healthy cells, multiple redundant DNA repair pathways exist. However, in cancer cells with BRCA1 or BRCA2 mutations, the homologous recombination pathway is already compromised. The subsequent inhibition of the RAD52-dependent backup pathway by **D-G23** leads to an accumulation of DNA damage and ultimately, cell death. This selective targeting of cancer cells with specific DNA repair deficiencies while sparing normal tissues is the principle behind synthetic lethality.

Signaling Pathway of **D-G23** Action

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
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